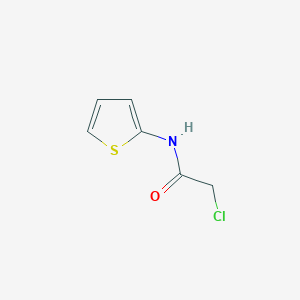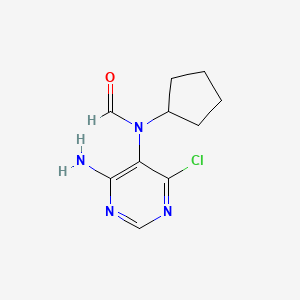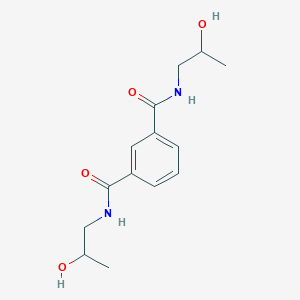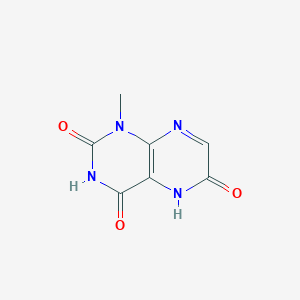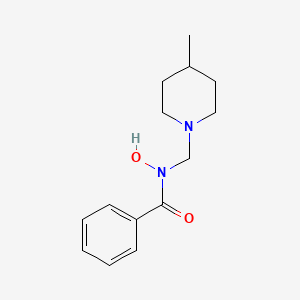
Benzohydroxamic acid, N-(4-methylpiperidino)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes. This compound, in particular, features a benzohydroxamic acid moiety linked to a 4-methylpiperidine group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- typically involves the reaction of benzohydroxamic acid with 4-methylpiperidine under controlled conditions. The reaction can be carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amides.
科学的研究の応用
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: It is used in the flotation of rare earth minerals and as a corrosion inhibitor.
作用機序
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to various biological effects, such as the induction of cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methylpiperidine group but shares the hydroxamic acid moiety.
N-Methylbenzohydroxamic acid: Similar structure but with a methyl group instead of the 4-methylpiperidine group.
4-Methylpiperidine: Contains the piperidine ring but lacks the benzohydroxamic acid moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is unique due to the presence of both the benzohydroxamic acid and 4-methylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.
特性
CAS番号 |
40890-87-7 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
N-hydroxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-15(10-8-12)11-16(18)14(17)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3 |
InChIキー |
VAKFZSOHLDMRCK-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


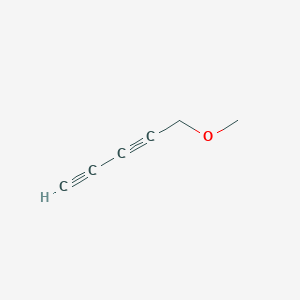

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)


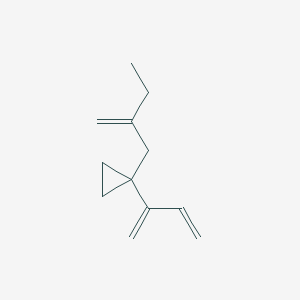
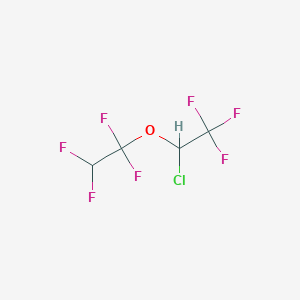
![N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14651657.png)

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
